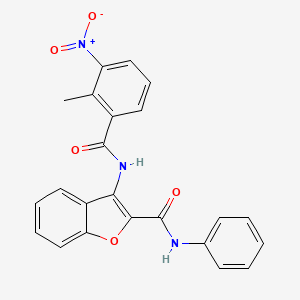
1-(4-Oxo-3-pentyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carbonyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(4-Oxo-3-pentyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carbonyl)piperidine-4-carboxamide” is a chemical compound with a molecular weight of 292.36 . It is also known as 4-oxo-3-pentyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H16N2O3S/c1-2-3-4-7-16-12(17)10-6-5-9(13(18)19)8-11(10)15-14(16)20/h5-6,8H,2-4,7H2,1H3,(H,15,20)(H,18,19) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 2D or 3D model of the molecule.Physical And Chemical Properties Analysis
This compound has a molecular weight of 292.36 .Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis for CGRP Receptor Inhibition
One study outlines the development of a convergent, stereoselective synthesis method for a potent calcitonin gene-related peptide (CGRP) receptor antagonist. This process demonstrates the drug's scalable synthesis, highlighting its potential in treating conditions mediated by CGRP, such as migraine headaches. The synthesis challenges and the strategies to overcome them provide valuable insights for researchers working on similar compounds (Cann et al., 2012).
Antimicrobial and Anti-inflammatory Properties
Another research effort synthesized novel heterocyclic compounds derived from visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic activities. These findings suggest that modifications of the core structure can lead to compounds with potential as new anti-inflammatory and analgesic agents, highlighting the versatility of the chemical framework (Abu‐Hashem et al., 2020).
Antibacterial Activities of Hybrid Molecules
Research on the synthesis of hybrid molecules containing penicillanic or cephalosporanic acid moieties investigated their biological activities. Some synthesized compounds displayed good to moderate antimicrobial activity, indicating the potential for developing new antibiotics based on this structural motif (Başoğlu et al., 2013).
Fluoroquinolone-based Antimicrobials
A study focused on the synthesis of fluoroquinolone-based thiazolidinones for antimicrobial use, demonstrating how structural modifications can impact antibacterial and antifungal efficacy. This underscores the importance of structural optimization in developing more effective antimicrobial agents (Patel & Patel, 2010).
Novel Tetrahydrobenzo[b]thiophene Derivatives
Another study under microwave irradiation synthesized new tetrahydrobenzo[b]thiophene and tetrahydrobenzothienopyrimidine derivatives, exploring their potential applications based on their chemical structure. This approach demonstrates the utility of microwave irradiation in the efficient synthesis of complex heterocyclic compounds (Abdalha et al., 2011).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3S/c1-2-3-4-9-24-19(27)15-6-5-14(12-16(15)22-20(24)28)18(26)23-10-7-13(8-11-23)17(21)25/h5-6,12-13H,2-4,7-11H2,1H3,(H2,21,25)(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHUOJXCGNEIJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCC(CC3)C(=O)N)NC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Oxo-3-pentyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carbonyl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B2895856.png)
![N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B2895857.png)



![2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(3-nitrophenyl)acetamide](/img/structure/B2895862.png)

![N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2895866.png)
![1-[4-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}oxy)but-2-yn-1-yl]-4-methylpiperazine](/img/structure/B2895867.png)
![5-[(1-methyl-1H-pyrazol-4-yl)oxy]-2-(propan-2-yl)pyrimidine-4-carboxylic acid](/img/structure/B2895869.png)

![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate](/img/structure/B2895873.png)
